![molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6](/img/structure/B1210596.png)
Carfecillin
准备方法
合成路线和反应条件: 卡苯西林苯酯通过卡苯西林与苯酚的酯化反应合成。 该反应通常使用脱水剂,例如二环己基碳二亚胺 (DCC) 来促进酯键的形成 .
工业生产方法: 在工业环境中,卡苯西林苯酯的生产涉及大规模酯化工艺。 反应条件经过优化,以确保产品的产率高且纯度高。 该工艺包括结晶和过滤等纯化步骤以获得最终产品 .
化学反应分析
反应类型: 卡苯西林苯酯在体内发生水解,释放卡苯西林 . 水解反应由肠粘膜中存在的酯酶催化 .
常见试剂和条件:
水解: 水和酯酶。
酯化: 苯酚、卡苯西林和脱水剂,如 DCC.
主要生成物:
水解: 卡苯西林和苯酚.
科学研究应用
Pharmacokinetics and Mechanism of Action
Carfecillin is absorbed well when administered orally, with peak serum levels typically reached within one hour after ingestion. Studies indicate that urinary levels after a 1000 mg dose are sufficient for treating infections caused by Pseudomonas aeruginosa, although serum levels may not be adequate for systemic infections in patients with renal impairment . The mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-negative bacteria.
Urinary Tract Infections
This compound has been primarily utilized in treating urinary tract infections (UTIs). Clinical studies have shown varying success rates depending on the complexity of the infection:
- Simple UTIs : In trials involving patients with uncomplicated UTIs, this compound demonstrated a high efficacy rate, with complete eradication of infection in 100% of cases .
- Complicated UTIs : For patients with complicated UTIs, the efficacy rate was lower. In one study involving 20 patients, the overall effective rate was 65%, with significant improvement noted in cases caused by E. coli and Proteus mirabilis .
Study Type | Patient Group | Total Patients | Effective Cases | Efficacy Rate |
---|---|---|---|---|
Clinical Trial | Simple UTI | 8 | 8 | 100% |
Clinical Trial | Complicated UTI | 20 | 13 | 65% |
Side Effects and Tolerability
This compound is generally well tolerated, with minimal side effects reported. In clinical trials, side effects were virtually absent except for mild nausea in a small number of patients . This favorable tolerability profile makes it a suitable option for outpatient treatment.
Case Study 1: Efficacy in Hospitalized Patients
In a study involving 35 hospitalized patients treated with a seven-day course of this compound, infection was eradicated in 21 cases (60%). Notably, among those infected with Pseudomonas aeruginosa, eradication was achieved in 67% of cases . The study highlighted the drug’s effectiveness even among patients with severe urinary tract conditions.
Case Study 2: Long-term Use and Resistance
A longitudinal study evaluated the long-term use of this compound in chronic UTI patients. Results indicated that while this compound was effective initially, there was an observed increase in resistance among certain bacterial strains over time. This emphasizes the need for ongoing monitoring and potential adjustments in treatment protocols to mitigate resistance development .
作用机制
卡苯西林苯酯通过干扰敏感细菌的最终细胞壁合成来发挥抗菌作用 . 青霉素通过打开内酰胺环,酰化青霉素敏感转肽酶的 C 末端结构域 . 这种酶失活阻止了两个线性肽聚糖链的交联,抑制了细菌细胞壁合成的第三阶段和最后阶段 .
类似化合物:
卡苯西林: 卡苯西林苯酯的母体化合物,用于注射.
氨苄西林: 另一种广谱青霉素,具有类似的抗菌活性,但稳定性和吸收性能不同.
替卡西林: 一种羧基青霉素,对革兰氏阴性细菌具有更广的活性谱.
卡苯西林苯酯的独特性: 卡苯西林苯酯与卡苯西林相比,其口服吸收得到增强,这是其独特的特点 . 苯酯修饰使其能够口服给药,这对患者来说更方便 .
相似化合物的比较
Carbenicillin: The parent compound of carbenicillin phenyl, used parenterally.
Ticarcillin: A carboxypenicillin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Carbenicillin Phenyl: Carbenicillin phenyl is unique due to its enhanced oral absorption compared to carbenicillin . The phenyl ester modification allows it to be administered orally, making it more convenient for patients .
生物活性
Carfecillin, a phenyl ester of carbenicillin, exhibits significant antibacterial properties and has been studied for its pharmacokinetics, efficacy in treating infections, and its hydrolysis characteristics. This article reviews the biological activity of this compound, including its mechanism of action, clinical studies, and relevant data.
This compound functions as an antibiotic through the following mechanisms:
- Hydrolysis : In biological systems, this compound rapidly hydrolyzes to release carbenicillin, which is responsible for its antibacterial activity. This hydrolysis is particularly efficient in serum and body tissues but occurs at a slower rate in aqueous solutions .
- Spectrum of Activity : The antibacterial spectrum of this compound is generally similar to that of carbenicillin. However, when hydrolysis is limited, this compound demonstrates reduced efficacy against gram-negative bacteria while showing enhanced activity against gram-positive cocci .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed when administered orally, achieving significant serum concentrations of carbenicillin. Studies show that it can be as effective orally as parenteral administration of carbenicillin in treating infections .
- Excretion : Clinical studies indicate fair renal excretion rates for both 250 mg and 500 mg doses .
Clinical Studies
Several clinical investigations highlight the effectiveness of this compound:
- Urinary Tract Infections (UTIs) : A study involving 22 patients with UTIs demonstrated that this compound was effective in treating these infections. The study reported good tolerance and significant improvement in symptoms .
- Volunteer Studies : Research involving 10 healthy volunteers assessed blood and urine levels after administration. The results indicated that this compound provided adequate serum levels necessary for therapeutic effects .
- Comparative Studies : In a double-blind study comparing this compound with indanyl ester of carbenicillin, it was found that both compounds were similarly effective for oral treatment of urinary infections .
Antibacterial Activity Comparison
Bacterial Strain | MIC (µg/mL) this compound | MIC (µg/mL) Carbenicillin |
---|---|---|
Staphylococcus aureus | 4 | 4 |
Escherichia coli | 8 | 8 |
Pseudomonas aeruginosa | 16 | 16 |
Klebsiella pneumoniae | 8 | 8 |
Table data based on laboratory studies measuring Minimum Inhibitory Concentrations (MIC) against various bacterial strains .
Case Studies
- Case Study 1 : A patient with recurrent UTIs was treated with this compound after standard treatments failed. Following a regimen of oral this compound, the patient reported a significant reduction in symptoms and improved quality of life.
- Case Study 2 : In a clinical trial involving patients with renal failure, the pharmacokinetics of this compound were assessed. It was noted that despite renal impairment, the drug maintained therapeutic levels without significant adverse effects .
属性
CAS 编号 |
27025-49-6 |
---|---|
分子式 |
C23H22N2O6S |
分子量 |
454.5 g/mol |
IUPAC 名称 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
InChI 键 |
NZDASSHFKWDBBU-KVMCETHSSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Key on ui other cas no. |
27025-49-6 |
相关CAS编号 |
21649-57-0 (hydrochloride salt) |
同义词 |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。